

An In-depth Technical Guide to Boc-Aminooxy-PEG4-NH2

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Compound of Interest

Compound Name: **Boc-Aminooxy-PEG4-NH2**

Cat. No.: **B611193**

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Introduction

Boc-Aminooxy-PEG4-NH2 is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal aminoxy group. The strategic arrangement of these functionalities provides researchers with a versatile tool for the modular synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The PEG4 spacer enhances aqueous solubility and minimizes immunogenicity of the resulting conjugate. The terminal functional groups—a Boc-protected amine and an aminoxy group—offer orthogonal reactivity. The aminoxy group readily reacts with aldehydes and ketones to form stable oxime linkages, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to carboxylic acids or their activated esters. This allows for a controlled, stepwise conjugation strategy.

Chemical Structure and Properties

The chemical structure of **Boc-Aminooxy-PEG4-NH2** features a central PEG4 chain that imparts flexibility and hydrophilicity. One terminus is functionalized with an aminoxy group, while the other is an amine protected by a Boc group.

Chemical Structure:

Caption: 2D structure of **Boc-Aminooxy-PEG4-NH2**.

Quantitative Data

Property	Value	Reference
Molecular Formula	C15H32N2O7	[1]
Molecular Weight	352.43 g/mol	[1]
CAS Number	2062663-66-3	[2]
Appearance	Colorless to light yellow liquid	[3]
Purity	≥95%	[1]
Density	1.114 g/cm ³	[3]
IUPAC Name	tert-butyl N-[2-[2-[2-[2-(2-aminoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate	[1]
Canonical SMILES	O=C(OC(C)(C)NCCOCCOCCOCCOCC)ON	[1]

Core Applications

Boc-Aminooxy-PEG4-NH2 is a versatile tool for building complex molecular architectures. Its heterobifunctional nature allows for the sequential and specific conjugation of different molecules.

PROTAC Synthesis

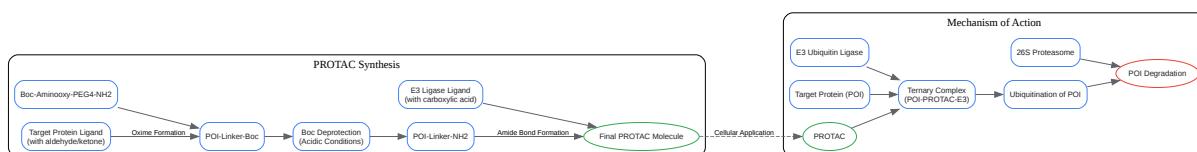
Proteolysis-targeting chimeras (PROTACs) are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **Boc-Aminooxy-PEG4-NH2** can serve as the linker component in a PROTAC.[\[3\]](#)[\[4\]](#)

A typical synthetic strategy involves:

- Conjugating a ligand for the target protein to one end of the linker.

- Deprotecting the other end of the linker.
- Conjugating a ligand for an E3 ubiquitin ligase to the newly deprotected functional group.

The PEG4 spacer in **Boc-Aminooxy-PEG4-NH2** provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.



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Caption: PROTAC synthesis and mechanism of action workflow.

Experimental Protocols

The following are generalized protocols. Specific reaction conditions, such as stoichiometry, concentration, and reaction time, should be optimized for each specific application.

General Two-Step Bioconjugation Protocol

This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using **Boc-Aminooxy-PEG4-NH2**.

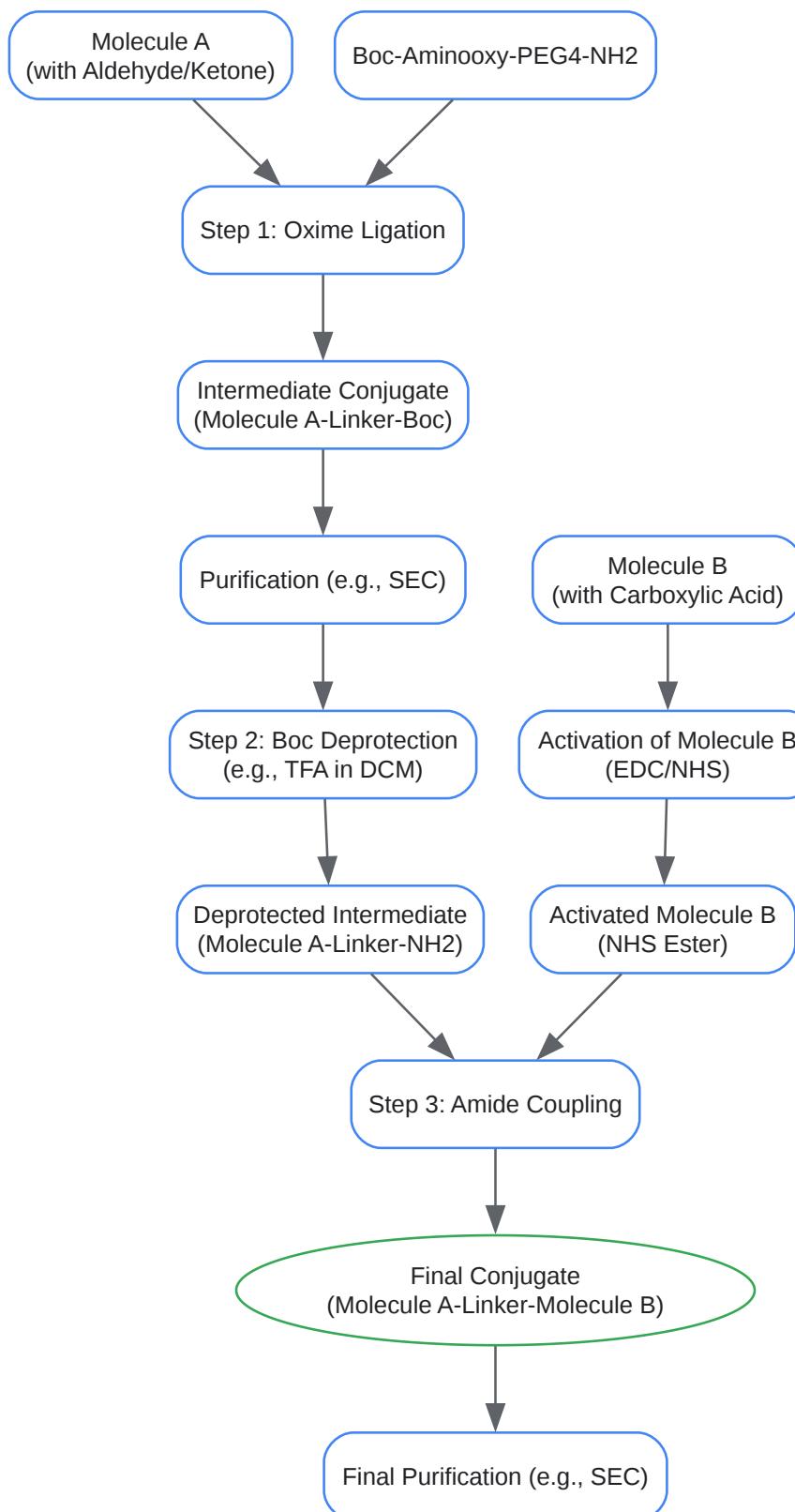
Step 1: Conjugation of Molecule A (containing an aldehyde or ketone)

- Dissolve Molecule A and a slight molar excess of **Boc-Aminooxy-PEG4-NH2** in an appropriate buffer (e.g., PBS, pH 6.5-7.5).

- Allow the reaction to proceed at room temperature for 1-4 hours to form the oxime bond.
- Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).
- Purify the resulting conjugate (Molecule A-PEG4-NH-Boc) using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and Molecule A.

Step 2: Boc Deprotection and Conjugation of Molecule B (containing a carboxylic acid)

- Lyophilize the purified Molecule A-PEG4-NH-Boc conjugate.
- Dissolve the conjugate in a deprotection solution, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), and incubate for 30-60 minutes at room temperature.
- Remove the deprotection reagent by evaporation under a stream of nitrogen.
- Immediately dissolve the deprotected conjugate (Molecule A-PEG4-NH₂) in a suitable buffer (e.g., PBS, pH 7.5-8.0).
- In a separate reaction, activate the carboxylic acid group of Molecule B using a carbodiimide crosslinker such as EDC in the presence of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMSO or DMF.
- Add the activated Molecule B to the solution of the deprotected conjugate.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Purify the final conjugate (Molecule A-PEG4-Molecule B) using SEC or another appropriate chromatographic technique.

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Caption: General workflow for a two-step bioconjugation.

Preparation of Stock Solutions for In Vivo Experiments

For in vivo studies, proper solubilization of **Boc-Aminooxy-PEG4-NH2** is crucial. A common method involves the use of co-solvents.[3]

- Stock Solution: Prepare a stock solution in DMSO (e.g., 25 mg/mL).
- Working Solution: A working solution can be prepared by sequentially adding and mixing the following solvents:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline

For a 1 mL working solution, one would add 100 μ L of a 25 mg/mL DMSO stock to 400 μ L of PEG300, mix, then add 50 μ L of Tween-80, mix, and finally add 450 μ L of saline.[3] It is recommended to prepare the working solution fresh on the day of use.[3]

Storage and Stability

Boc-Aminooxy-PEG4-NH2 should be stored at 4°C in a sealed container, away from moisture.

[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Repeated freeze-thaw cycles should be avoided.[3]

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